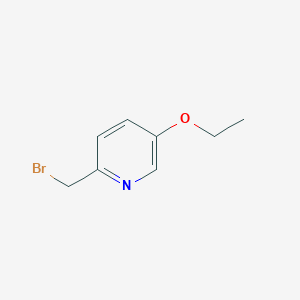
2-(Bromomethyl)-5-ethoxypyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Bromomethyl)-5-ethoxypyridine is an organic compound that belongs to the class of pyridines It is characterized by a bromomethyl group attached to the second position and an ethoxy group attached to the fifth position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-5-ethoxypyridine typically involves the bromination of 5-ethoxypyridine. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane under reflux conditions . The reaction proceeds as follows:
[ \text{5-Ethoxypyridine} + \text{NBS} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved safety. The reactants are mixed and passed through a reactor where the bromination occurs under controlled temperature and pressure .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Bromomethyl)-5-ethoxypyridine undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by various nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3) and potassium thiocyanate (KSCN). The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) is used in anhydrous ether solvents under reflux conditions.
Major Products Formed
Nucleophilic Substitution: Products include azido, thiocyano, and alkoxy derivatives of 5-ethoxypyridine.
Oxidation: Pyridine N-oxides.
Reduction: 5-ethoxypyridine.
Applications De Recherche Scientifique
2-(Bromomethyl)-5-ethoxypyridine has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drug candidates.
Material Science: It is used in the synthesis of functional materials, including polymers and ligands for catalysis.
Mécanisme D'action
The mechanism of action of 2-(Bromomethyl)-5-ethoxypyridine primarily involves its reactivity as an electrophile due to the presence of the bromomethyl group. This allows it to participate in various nucleophilic substitution reactions. The ethoxy group on the pyridine ring can also influence the electronic properties of the compound, making it a versatile intermediate in organic synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Bromomethyl)pyridine
- 2-(Chloromethyl)-5-ethoxypyridine
- 2-(Bromomethyl)-3-ethoxypyridine
Uniqueness
2-(Bromomethyl)-5-ethoxypyridine is unique due to the specific positioning of the bromomethyl and ethoxy groups on the pyridine ring. This unique structure imparts distinct reactivity and properties compared to other similar compounds. For example, the presence of the ethoxy group at the fifth position can influence the compound’s solubility and electronic properties, making it more suitable for certain applications in organic synthesis and medicinal chemistry .
Propriétés
Formule moléculaire |
C8H10BrNO |
|---|---|
Poids moléculaire |
216.07 g/mol |
Nom IUPAC |
2-(bromomethyl)-5-ethoxypyridine |
InChI |
InChI=1S/C8H10BrNO/c1-2-11-8-4-3-7(5-9)10-6-8/h3-4,6H,2,5H2,1H3 |
Clé InChI |
OYAFKQZGMHEHEF-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CN=C(C=C1)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


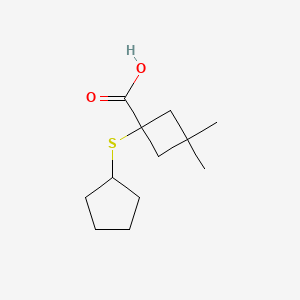

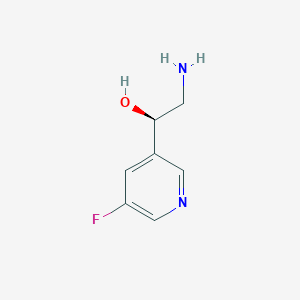
![2-(2-Methylpropyl)-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]piperazin-3-one](/img/structure/B13072536.png)

![1-[(5-Methyloxolan-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13072548.png)
![Racemic-(5S,9S)-Tert-Butyl 9-Phenyl-1,7-Diazaspiro[4.4]Nonane-7-Carboxylate](/img/structure/B13072565.png)
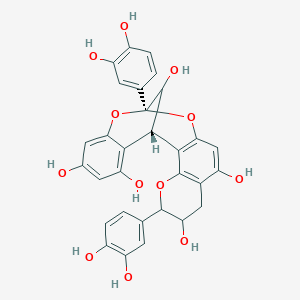
![14-Iodo-1,10-diazatricyclo[9.4.0.0,3,8]pentadeca-3,5,7,10,12,14-hexaen-9-imine](/img/structure/B13072569.png)

![2-(Dimethylamino)-2-(2-methylbenzo[d]thiazol-5-yl)acetic acid](/img/structure/B13072578.png)
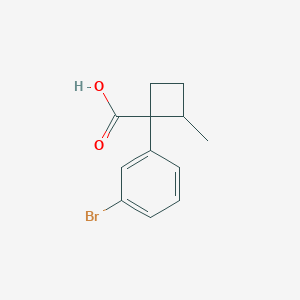
![Methyl 2-{[4-(aminomethyl)phenyl]methanesulfonyl}acetate](/img/structure/B13072587.png)

